
Methyl 6-chloro-5-(trifluoromethyl)picolinate
Overview
Description
Methyl 6-chloro-5-(trifluoromethyl)picolinate: is a chemical compound with the molecular formula C8H5ClF3NO2 . It is a derivative of picolinic acid and is characterized by the presence of a chlorine atom and a trifluoromethyl group attached to the pyridine ring. This compound is used in various scientific research applications, particularly in the preparation of pyridine amides as cannabinoid CB2 receptor agonists .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-chloro-5-(trifluoromethyl)picolinate can be synthesized from 2-pyridinecarboxylic acid, 5-(trifluoromethyl)-, methyl ester, 1-oxide. The synthesis involves chlorination of the pyridine ring, followed by esterification to introduce the methyl ester group .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chlorination and esterification reactions under controlled conditions to ensure high yield and purity. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-chloro-5-(trifluoromethyl)picolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The chlorine atom and trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Methyl 6-chloro-5-(trifluoromethyl)picolinate is used in several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds, particularly pyridine amides.
Biology: The compound is studied for its potential biological activities, including its role as a cannabinoid CB2 receptor agonist.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting cannabinoid receptors.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 6-chloro-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets, such as the cannabinoid CB2 receptor. The compound binds to the receptor, modulating its activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including anti-inflammatory and analgesic properties .
Comparison with Similar Compounds
- Methyl 6-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
- 6-chloro-5-(trifluoromethyl)picolinic acid
- Methyl 6-chloro-5-(trifluoromethyl)nicotinate
Comparison: Methyl 6-chloro-5-(trifluoromethyl)picolinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher affinity for the cannabinoid CB2 receptor, making it a valuable compound for research in cannabinoid receptor modulation .
Biological Activity
Methyl 6-chloro-5-(trifluoromethyl)picolinate is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of the Compound
This compound is a derivative of picolinic acid, characterized by the presence of a trifluoromethyl group and a chlorine atom on the pyridine ring. This unique structure contributes to its chemical reactivity and biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Cannabinoid CB2 Receptor Agonism : The compound has been identified as a potential agonist for the cannabinoid CB2 receptor, which plays a critical role in modulating pain and inflammation pathways. The binding to this receptor triggers downstream signaling that can lead to anti-inflammatory effects.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic processes, although specific targets have yet to be conclusively identified.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, with studies indicating effectiveness against various bacterial strains.
- Herbicidal Activity : Due to its ability to inhibit plant growth-related enzymes, it has been investigated for use as an herbicide.
- Analgesic Effects : Its role as a CB2 receptor agonist suggests potential applications in pain management.
Data Table: Summary of Biological Activities
Activity | Description | Reference |
---|---|---|
Antimicrobial | Effective against various bacterial strains | |
Herbicidal | Inhibits enzymes related to plant growth | |
Cannabinoid Agonism | Modulates CB2 receptor activity leading to anti-inflammatory effects | |
Enzyme Inhibition | Potential inhibition of metabolic enzymes (specifics under investigation) |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against several Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Pain Management
In vitro assays demonstrated that the compound effectively activates CB2 receptors, leading to reduced inflammatory markers in cell cultures. These findings support further exploration into its therapeutic potential for treating chronic pain conditions.
Research Findings
Recent studies have highlighted the following findings regarding this compound:
- Lipophilicity : The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its membrane permeability and bioactivity.
- Synthetic Routes : Various synthetic methods have been developed for producing this compound efficiently while maintaining high purity levels suitable for research applications.
Properties
IUPAC Name |
methyl 6-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c1-15-7(14)5-3-2-4(6(9)13-5)8(10,11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODTYUCVUPUSNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743794 | |
Record name | Methyl 6-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211518-35-2 | |
Record name | Methyl 6-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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